1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of several autoimmune diseases and B-cell malignancies.
Mécanisme D'action
1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate inhibits BTK by binding to its active site and preventing its phosphorylation. This, in turn, blocks downstream signaling pathways involved in B-cell activation and proliferation. The inhibition of BTK also reduces the production of pro-inflammatory cytokines, which can contribute to the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate are primarily related to its inhibition of BTK. This inhibition can reduce the production of autoantibodies, pro-inflammatory cytokines, and induce apoptosis in B-cell malignancies. However, the compound may also have off-target effects on other kinases, which can lead to unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate is its selectivity for BTK. This selectivity allows for more precise targeting of B-cell signaling pathways and reduces the risk of off-target effects. However, the compound's potency and selectivity may also limit its use in certain experiments, as higher concentrations may be required to achieve the desired effect.
List as many
Orientations Futures
As possible:
1. Further investigation of the compound's selectivity and potency in different experimental settings.
2. Development of more efficient synthesis methods for 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate.
3. Exploration of the compound's potential as a therapeutic agent in other autoimmune diseases and B-cell malignancies.
4. Investigation of the compound's effects on other kinases and signaling pathways.
5. Development of new analogs of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate with improved selectivity and potency.
6. Investigation of the compound's pharmacokinetics and pharmacodynamics in animal models.
7. Clinical trials to evaluate the safety and efficacy of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate in humans.
8. Exploration of the compound's potential as a diagnostic tool for autoimmune diseases and B-cell malignancies.
9. Investigation of the compound's effects on the gut microbiome and its potential as a microbiome-modulating agent.
10. Investigation of the compound's potential as a neuroprotective agent in neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-(2-furylmethyl)piperazine in the presence of a base. The resulting intermediate is then reacted with oxalic acid to obtain the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
The potential applications of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate in scientific research are vast. One of the primary areas of interest is its use as a BTK inhibitor in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. Studies have shown that the inhibition of BTK can reduce the production of autoantibodies and alleviate the symptoms of these diseases.
Another area of research is the use of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. BTK is essential for the survival and proliferation of B-cell malignancies, and its inhibition can induce apoptosis and inhibit tumor growth.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S.C2H2O4/c1-21-14-4-6-16(7-5-14)23(19,20)18-10-8-17(9-11-18)13-15-3-2-12-22-15;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHRWBGNWWNEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Furan-2-ylmethyl-4-(4-methoxy-benzenesulfonyl)-piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.